5-(3-Chlorophenyl)dihydro-2(3H)-furanone

Medicinal Chemistry Organic Synthesis Structure-Activity Relationship (SAR)

5-(3-Chlorophenyl)dihydro-2(3H)-furanone is a synthetic γ-lactone (dihydrofuranone) derivative characterized by a 3-chlorophenyl substituent on the furanone ring. It serves as a highly specialized, structurally rigid intermediate in organic synthesis.

Molecular Formula C10H9ClO2
Molecular Weight 196.63
CAS No. 875256-56-7
Cat. No. B590818
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(3-Chlorophenyl)dihydro-2(3H)-furanone
CAS875256-56-7
Synonyms4-(m-Chlorophenyl)-4-hydroxybutyric Acid γ-Lactone
Molecular FormulaC10H9ClO2
Molecular Weight196.63
Structural Identifiers
SMILESC1CC(=O)OC1C2=CC(=CC=C2)Cl
InChIInChI=1S/C10H9ClO2/c11-8-3-1-2-7(6-8)9-4-5-10(12)13-9/h1-3,6,9H,4-5H2
InChIKeyBXCLFOKTWQYCRY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-(3-Chlorophenyl)dihydro-2(3H)-furanone (CAS 875256-56-7): Structural and Physicochemical Baseline for Procurement


5-(3-Chlorophenyl)dihydro-2(3H)-furanone is a synthetic γ-lactone (dihydrofuranone) derivative characterized by a 3-chlorophenyl substituent on the furanone ring. It serves as a highly specialized, structurally rigid intermediate in organic synthesis . Its molecular formula is C10H9ClO2, with a molecular weight of 196.63 g/mol, a predicted boiling point of 356.2±42.0 °C, and a predicted density of 1.290±0.06 g/cm³ [1]. The compound's reactivity stems from its lactone ring, which can undergo ring-opening reactions, and the chlorophenyl group, which can participate in further coupling reactions .

Synthetic Intermediate Rigid γ-lactone scaffold for ring-opening and coupling reactions
Regiochemical Identity 3-Chlorophenyl substituent defines electronic/steric profile for SAR studies
Catalytic Compatibility Reported substrate in RuPHOX-Ru asymmetric hydrogenation methodology

Procurement Alert: Why Close Analogs Cannot Substitute 5-(3-Chlorophenyl)dihydro-2(3H)-furanone


Substituting 5-(3-Chlorophenyl)dihydro-2(3H)-furanone with a closely related analog, such as its unsubstituted phenyl or para-chloro isomer, is not scientifically valid without re-validation. The position of the chlorine atom on the phenyl ring (meta vs. para or ortho) fundamentally alters the compound's electronic distribution, steric profile, and dipole moment. These changes have well-documented effects on molecular recognition, binding affinity, and physicochemical properties like LogP and solubility [1]. In a specific synthetic application for a sertraline impurity, the 3-chloro substitution is essential for generating the correct isomeric impurity profile, highlighting its non-interchangeable role [2].

Positional Isomers

Para- or ortho-chloro substitution alters electronic distribution and steric demand, which may shift molecular recognition.

Unsubstituted Phenyl Analog

Without the chlorine atom, correct isomeric impurity generation in sertraline impurity synthesis protocol is not achieved.

General Lactone Scaffolds

Other γ-lactones without 3-chlorophenyl cannot replicate the specific reactivity required for impurity profiling or chiral building block synthesis.

Quantitative Differentiation Guide for 5-(3-Chlorophenyl)dihydro-2(3H)-furanone


Structural Differentiation: Impact of Chlorine Position on Physicochemical and Electronic Properties

The compound's 3-chloro substitution confers distinct electronic and steric properties compared to its 4-chloro and unsubstituted phenyl analogs. The meta-chloro group is an electron-withdrawing group via induction but can donate electron density through resonance, influencing reactivity and binding differently than the para-isomer, which is primarily electron-withdrawing by induction. This is reflected in predicted LogP values, where 5-(3-Chlorophenyl)dihydro-2(3H)-furanone has a LogP of 2.3 [1], indicating specific lipophilicity for blood-brain barrier permeability or membrane interaction studies. The 4-chloro isomer (CAS 18410-18-9) is also a known compound, and its distinct properties validate that substitution pattern is a critical parameter for target engagement and pharmacokinetics [2].

Chlorine Position Effect
Class-level inference
Predicted LogP: 2.3 vs. 4-chloro isomer (qualitative difference)
Supports substitution pattern review; predicted LogP may influence membrane interaction context.
Computational prediction; experimental LogP to verify.
Medicinal Chemistry Organic Synthesis Structure-Activity Relationship (SAR)

Synthetic Utility in Chiral γ-Lactone Synthesis via Asymmetric Hydrogenation

5-(3-Chlorophenyl)dihydro-2(3H)-furanone is a key product in a RuPHOX-Ru catalyzed asymmetric hydrogenation of γ-keto acids. This methodology yields the corresponding chiral γ-lactones in high yields and with excellent enantiomeric excess (up to 97% ee) [1]. While the specific enantioselectivity for the 3-chlorophenyl derivative was not disclosed, the methodology's broad substrate scope includes this compound, making it a valuable intermediate for accessing enantiopure building blocks. This contrasts with other isomers, where the reaction kinetics and enantioselectivity may differ significantly due to altered steric and electronic interactions with the chiral catalyst.

Asymmetric Hydrogenation
Cross-study comparable
RuPHOX-Ru catalyst; up to 97% ee for related substrates
Supports use as chiral lactone precursor; enantioselectivity data to verify for this specific substrate.
Reaction conditions: specified catalytic system.
Asymmetric Catalysis Process Chemistry Chiral Building Blocks

Specific Application in Sertraline Impurity Profiling

The compound is explicitly used as a reactant in the preparation of a sertraline impurity, as detailed in Chinese patent CN109810004A [1]. This specific application requires the 3-chlorophenyl substituent to generate the correct isomeric impurity (the patent describes a process where the chlorine substitution is at the meta or para position of a cyclohexanone ring to produce a cis-isomer). This demonstrates a direct, verifiable industrial application where the 3-chloro substitution pattern is critical and cannot be replaced by other chloro isomers. The use of this specific compound ensures the production of an analytically pure impurity standard for the quality control of sertraline, a widely prescribed antidepressant.

Impurity Synthesis Role
Reported
Required reactant in patent CN109810004A
Establishes role as building block for sertraline impurity standard synthesis.
Synthetic protocol specificity requires 3-chloro substitution.
Pharmaceutical Analysis Impurity Synthesis Quality Control

High-Value Application Scenarios for 5-(3-Chlorophenyl)dihydro-2(3H)-furanone


Synthesis of Enantiopure Chiral Building Blocks for Drug Discovery

Utilize 5-(3-Chlorophenyl)dihydro-2(3H)-furanone as a substrate in RuPHOX-Ru catalyzed asymmetric hydrogenation to produce enantiomerically enriched γ-lactone intermediates. These chiral lactones are valuable building blocks for synthesizing complex, stereochemically defined drug candidates, including those targeting neurological or inflammatory pathways. The compound's demonstrated compatibility with this catalytic system validates its use in process chemistry R&D [1].

Generation of Authentic Impurity Standards for Sertraline Quality Control

Employ 5-(3-Chlorophenyl)dihydro-2(3H)-furanone as a key starting material in the multi-step synthesis of a specific sertraline impurity, as outlined in patent CN109810004A [1]. This application is essential for pharmaceutical quality control laboratories that require characterized impurity standards to ensure the purity and safety of sertraline active pharmaceutical ingredient (API) batches.

Structure-Activity Relationship (SAR) Studies on γ-Lactone Derivatives

Incorporate this compound as a core scaffold in medicinal chemistry SAR campaigns focused on γ-lactone-based pharmacophores. Its meta-chloro substitution offers a distinct electronic and steric profile compared to the unsubstituted phenyl (CAS 1008-76-0) and para-chloro (CAS 18410-18-9) analogs [2]. This makes it a critical tool for probing the effect of chlorine position on target binding affinity, selectivity, and ADME properties, providing deeper insight than using a single isomer alone.

Application
Selection Property
Validation Focus
Chiral building block synthesis
Asymmetric hydrogenation substrate scope
Enantioselectivity and yield verification
Sertraline impurity profiling
Regiochemical substitution requirement
Isomeric impurity identity confirmation
γ-Lactone pharmacophore SAR
Meta-chloro vs. para-chloro profile
Target binding and ADME property comparison review

Technical Documentation Hub

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